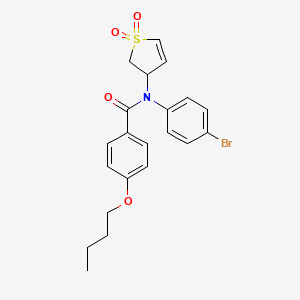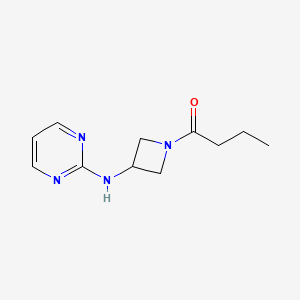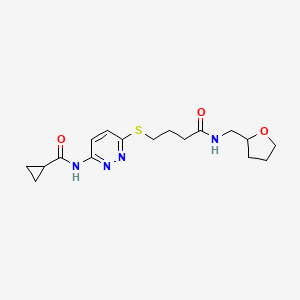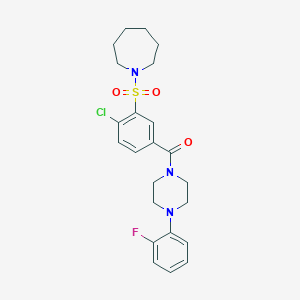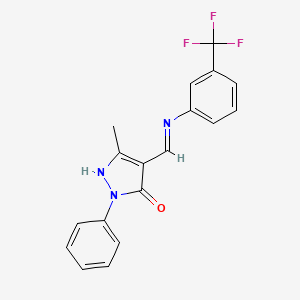
3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam ring. Pyrazolones are known for their various biological activities and their ability to form complexes with metals, which can enhance their activity and applications .
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of phenylhydrazine with β-keto esters or β-diketones. In the case of 3-Methyl-1-phenyl-2-pyrazolin-5-one, it can react with malononitrile to yield a dicyanomethylene derivative, which can further react with amines and phenols to produce various substituted pyrazolones . Additionally, the reaction of pyrazolone derivatives with benzylidenemalononitrile can lead to the formation of oxopyrazolinylpyridines and related heterocyclic systems .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives can be elucidated using spectroscopic methods such as NMR, UV-Vis, IR, and ESR. X-ray diffraction studies can provide detailed insights into the crystal structure, including weak H-bonding and dimeric associations . The molecular structure is crucial for understanding the reactivity and interaction of pyrazolones with other molecules, including metal ions .
Chemical Reactions Analysis
Pyrazolone derivatives exhibit a wide range of chemical reactivity. They can form complexes with various metal ions, which are often characterized by their stability constants . These complexes can be used for the spectrophotometric determination of trace elements due to their ability to act as group-extraction reagents . Pyrazolones can also undergo reactions with carboxylic acid chlorides, dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid to yield acylated, aminomethylene, dicyanomethylene, and hydroximino derivatives, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can affect the electron distribution and reactivity of the molecule. The solubility, melting point, and stability of these compounds can vary significantly, which is important for their practical applications. The potentiometric and thermodynamic studies of pyrazolone derivatives and their metal complexes can reveal their dissociation constants, metal-ligand stability constants, and thermodynamic parameters such as ΔG, ΔH, and ΔS .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been utilized as a key starting compound for the synthesis of new pyrazole derivatives, indicating its importance in the synthesis of complex organic molecules (El‐Metwally & Khalil, 2010).
- It's involved in environmentally benign synthesis methods of fluorinated pyrazolone derivatives, highlighting its role in the development of environmentally friendly synthetic routes (Shelke et al., 2007).
Biological Activity and Medicinal Chemistry
- The compound serves as a precursor for Schiff base compounds with reported antibacterial activities, showing its potential in medicinal chemistry and drug design (Liu et al., 2012).
- It's been used in the synthesis of various novel compounds with potential anti-inflammatory, analgesic, and antimicrobial activities, indicating its significance in the discovery of new therapeutic agents (Abbady & Youssef, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-12-16(17(25)24(23-12)15-8-3-2-4-9-15)11-22-14-7-5-6-13(10-14)18(19,20)21/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIMRCHVQSYFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

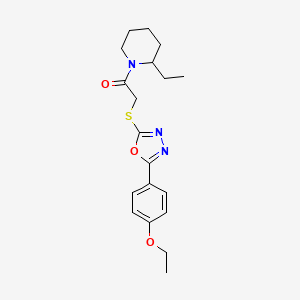
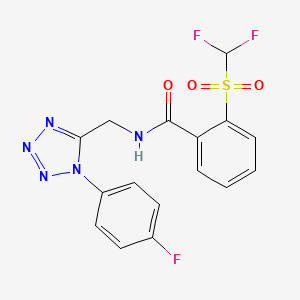
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)
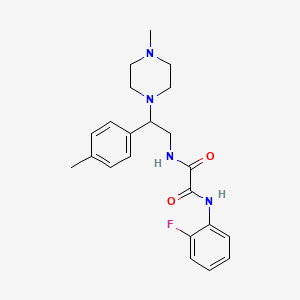
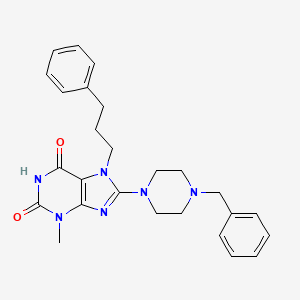
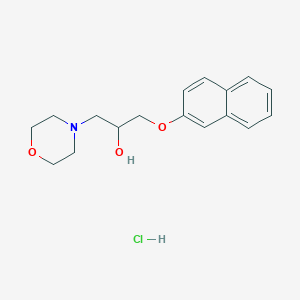
![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)
![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)
